GSK-J2 is a compound developed by GlaxoSmithKline, primarily known for its potential therapeutic applications in various diseases. This compound has garnered attention in the pharmaceutical industry due to its unique properties and mechanisms of action.
GSK-J2 originates from GlaxoSmithKline, a prominent British multinational pharmaceutical company that focuses on research and development in areas including infectious diseases, oncology, and immunology. The company has a history of developing innovative medicines and vaccines, contributing significantly to global health advancements.
GSK-J2 is classified as a small molecule compound. Its classification is critical for understanding its pharmacological properties and potential therapeutic applications.
The synthesis of GSK-J2 involves several chemical reactions that are designed to produce the desired molecular structure with high purity and yield. The synthetic pathway typically includes:
The synthesis may involve multi-step reactions, including condensation, cyclization, and functional group modifications. Each step must be carefully controlled to minimize by-products and ensure the integrity of the final product.
GSK-J2 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the compound.
GSK-J2 participates in various chemical reactions that can modify its structure or enhance its activity. Key reactions include:
The kinetics and thermodynamics of these reactions are crucial for understanding how GSK-J2 interacts with other molecules in biological systems. Reaction rates can be influenced by factors such as temperature, pH, and concentration.
The mechanism of action for GSK-J2 involves its interaction with specific biological targets within cells. This may include:
Studies using biochemical assays and cellular models help elucidate the precise mechanisms by which GSK-J2 exerts its effects on target cells.
GSK-J2 exhibits specific physical properties that are relevant for its formulation and use as a pharmaceutical agent:
Key chemical properties include:
GSK-J2 has potential applications in several scientific fields:
GSK-J2 emerged from a targeted medicinal chemistry campaign aimed at developing selective inhibitors for jumonji domain-containing histone demethylases. The synthesis commenced with the optimization of a tetrahydrobenzazepine scaffold identified from high-throughput screening of GlaxoSmithKline’s corporate compound library (~2 million compounds) [1]. The core synthetic route involved:
This pathway prioritized structural modularity to enable rapid analog synthesis for structure-activity relationship studies, crucial for jumonji inhibitor development [1].
GSK-J2’s biological inactivity stems from subtle but critical stereoelectronic differences from its active counterpart, GSK-J1:
Table 1: Structural and Functional Comparison of GSK-J1 and GSK-J2
Parameter | GSK-J1 | GSK-J2 |
---|---|---|
Pyridine Orientation | 4-Pyridyl isomer | 3-Pyridyl isomer |
Metal Coordination | Bidentate chelation (N, N) | Monodentate interaction |
JMJD3 Inhibition (IC₅₀) | 60 nM | >100 μM |
α-Ketoglutarate Competition | Competitive | Non-competitive |
Crystallographic analyses reveal that GSK-J1’s 4-pyridyl nitrogen and pyrimidine nitrogen form optimal geometry for bidentate coordination with the catalytic metal ion (Fe²⁺/Co²⁺) in the jumonji domain [1]. In contrast, GSK-J2’s 3-pyridyl nitrogen cannot simultaneously coordinate the metal due to suboptimal bond angles (deviation >30°), preventing effective chelation [1] [7]. This deficiency abrogates enzyme inhibition despite identical functional groups.
High-resolution co-crystal structures (1.8 Å) of human jumonji domain-containing protein 3 complexed with GSK-J2 demonstrate defective metal binding:
Table 2: Metal Coordination Parameters in JMJD3 Complexes
Ligand | Metal Shift (Å) | Metal-Nitrogen Distance (Å) | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
GSK-J1 | 2.34 | 2.1 (Pyridine), 2.3 (Pyrimidine) | -9.2 |
GSK-J2 | 0.12 | 3.8 (Pyridine) | -2.7 |
In GSK-J1, metal ion displacement (2.34 Å) enables a water-bridged interaction with residue Histidine 1470, stabilizing the inhibitor-enzyme complex [1] [4]. GSK-J2 fails to induce this conformational rearrangement due to its monodentate coordination. Consequently, the catalytic triad (Histidine 1390, Glutamate 1392, Histidine 1470) remains unperturbed, permitting continued enzymatic activity [1] [7]. This crystallographic evidence establishes that effective metal chelation—not mere binding—is essential for jumonji demethylase inhibition.
The propanoic acid moiety of GSK-J1 precisely mimics α-ketoglutarate’s C5-carboxylate through:
Positional isomerism in GSK-J2 disrupts this mimicry:
Table 3: α-Ketoglutarate Mimicry Efficiency
Inhibitor | K1381 Distance (Å) | H-Bond Partners | ΔTm vs. JMJD3 (°C) |
---|---|---|---|
α-Ketoglutarate | 2.6 | 3 | +4.2 |
GSK-J1 | 2.8 | 3 | +3.8 |
GSK-J2 | 4.6 | 1 | +0.9 |
Thermal shift assays confirm negligible stabilization of JMJD3 by GSK-J2 (ΔTm = +0.9°C versus +3.8°C for GSK-J1), indicating failed cofactor displacement [4] [7]. Consequently, GSK-J2 exhibits >1,000-fold reduced potency despite identical chemical composition to GSK-J1, underscoring the exquisite sensitivity of jumonji inhibitors to regiochemistry [1] [4] [7]. This structural insight guides rational design of future demethylase inhibitors, emphasizing the need for atomic-level precision in cofactor-binding site engagement.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: